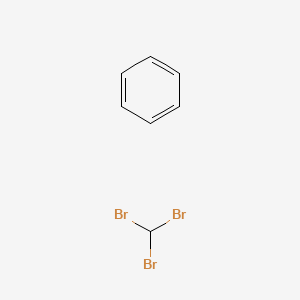

Benzene--tribromomethane (1/1)

Description

Contextualizing Charge-Transfer and Host-Guest Systems

The formation of the Benzene--tribromomethane (1/1) complex can be understood within the broader frameworks of charge-transfer and host-guest chemistry.

Charge-Transfer (CT) Complexes: In a general sense, charge-transfer complexes consist of an electron donor and an electron acceptor molecule that associate through a weak electronic interaction. sfu.ca This interaction involves the partial transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. arxiv.org Aromatic compounds like benzene (B151609), with their electron-rich π-systems, are excellent electron donors. sfu.ca While classic examples of benzene's charge-transfer complexes often involve strong acceptors like halogens (e.g., bromine), the interaction with halomethanes like tribromomethane also exhibits charge-transfer character, albeit more subtly. marquette.eduresearchgate.net The primary interaction in the benzene-tribromomethane adduct is often described as a C-H/π interaction, where the acidic C-H bond of tribromomethane points towards the π-face of the benzene ring. researchgate.netacs.org However, this is complemented by contributions from electrostatic and dispersion forces, with a minor charge-transfer component from the benzene ring to the haloform. acs.org

Host-Guest Systems: The concept of host-guest chemistry involves the formation of a larger 'host' molecule that encloses a smaller 'guest' molecule. In the context of the Benzene--tribromomethane (1/1) complex, benzene can be viewed as a simple 'host' for the tribromomethane 'guest'. This perspective is particularly relevant in the solid state, where the packing of molecules in a crystal lattice can create cavities or channels that accommodate guest molecules. The study of how benzene and tribromomethane co-crystallize provides insights into the principles of molecular recognition and packing efficiency driven by weak intermolecular forces. The functionalization of more complex host molecules, such as metal-organic frameworks, with specific groups can enhance the binding of guests like benzene, demonstrating the practical application of these host-guest principles. nih.gov

Significance in Supramolecular Chemistry and Crystal Engineering

The Benzene--tribromomethane (1/1) complex is a significant subject of study in supramolecular chemistry and crystal engineering, fields focused on the design and synthesis of complex, ordered structures from molecular components.

Supramolecular Chemistry: Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the assemblies of molecules held together by non-covalent bonds. The stability of these assemblies, such as the Benzene--tribromomethane complex, is dictated by a delicate balance of interactions including hydrogen bonding, π-π stacking, van der Waals forces, and halogen bonding. nih.gov Understanding the forces at play in a relatively simple system like this adduct helps in designing more complex supramolecular architectures with desired properties and functions. For instance, the principles governing the interaction between the C-H group of bromoform (B151600) and the benzene π-cloud are transferable to more intricate biological and materials science systems. researchgate.net

Crystal Engineering: Crystal engineering aims to control the formation of molecular crystals with specific structures and, consequently, specific physical and chemical properties. The co-crystallization of benzene and tribromomethane is a model case for understanding how different intermolecular interactions direct the assembly of molecules in the solid state. The C-H/π interaction, in particular, acts as a reliable supramolecular synthon—a structural unit in a crystal formed by intermolecular interactions. By studying the geometry and energetics of this interaction, researchers can better predict and design the crystal structures of new materials. Computational studies have shown that for complexes of benzene with trihalomethanes, the most stable geometry involves the C-H bond of the haloform pointing perpendicularly towards the center of the benzene ring. acs.org

Evolution of Research on Benzene-Halomethane Interactions

The investigation of interactions between benzene and halogenated methanes has evolved considerably over time, driven by advancements in both experimental and computational techniques.

Initial studies, dating back to the mid-20th century, observed exothermic mixing when benzene was dissolved in chloroform (B151607), leading to the postulation of the C-H/π interaction. researchgate.net Early research relied on spectroscopic methods and thermodynamic measurements to infer the existence and strength of these complexes in solution.

With the advent of high-level ab initio and density functional theory (DFT) calculations, a much more detailed picture has emerged. Computational studies have allowed for the precise calculation of interaction energies, the mapping of potential energy surfaces, and the decomposition of the interaction energy into its constituent parts (electrostatic, dispersion, induction, etc.). researchgate.netacs.org These studies have consistently shown that substituting the hydrogen atoms of methane (B114726) with halogens significantly strengthens the interaction with benzene. researchgate.net For instance, the interaction energy of the benzene-chloroform complex is substantially larger than that of the benzene-methane complex. acs.org

Computational research on the interaction of methane, fluoroform, chloroform, and bromoform with benzene has provided valuable comparative data. These studies highlight that the major source of attraction in these complexes is not short-range charge transfer but rather long-range electrostatic and dispersion interactions. acs.org Dispersion, in particular, is a major source of attraction, and substitution with heavier halogens like chlorine and bromine increases this component significantly. researchgate.netacs.org

The following table, compiled from computational data, illustrates the stabilization energies for complexes of benzene with various halomethanes.

| Complex | Computational Level | Stabilization Energy (kcal/mol) | Reference |

| Benzene-Methane | MP2/6-311++G(2d,p) | -2.15 | acs.org |

| Benzene-Trifluoromethane | MP2/6-311++G(2d,p) | -3.15 | acs.org |

| Benzene-Trichloromethane | MP2/6-311++G(2d,p) | -4.43 | acs.org |

| Benzene-Tribromomethane | MP2/6-311++G(2d,p) | -4.95 | acs.org |

This interactive table summarizes the calculated stabilization energies for various benzene-halomethane complexes, demonstrating the trend of increasing interaction strength with heavier halogen substitution.

This evolution from phenomenological observation to precise quantum mechanical description marks the progress in understanding the fundamental nature of benzene-halomethane interactions, with the Benzene--tribromomethane (1/1) complex being a prime example of a system governed by a subtle yet significant interplay of non-covalent forces.

Properties

CAS No. |

22917-02-8 |

|---|---|

Molecular Formula |

C7H7Br3 |

Molecular Weight |

330.84 g/mol |

IUPAC Name |

benzene;bromoform |

InChI |

InChI=1S/C6H6.CHBr3/c1-2-4-6-5-3-1;2-1(3)4/h1-6H;1H |

InChI Key |

KUZPBXLLTIPSJA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=CC=C1.C(Br)(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Complex Formation

Controlled Crystallization Techniques for Benzene--Tribromomethane (1/1) Co-crystals

The formation of Benzene--tribromomethane (1/1) co-crystals, a specific type of crystalline solid composed of benzene (B151609) and tribromomethane (bromoform) in a 1:1 stoichiometric ratio, relies on precise control over the crystallization process. These techniques are designed to encourage the ordered arrangement of the two different molecular components into a single crystal lattice.

One common approach is solution-based crystallization . This method involves dissolving stoichiometric amounts of both benzene and tribromomethane in a suitable solvent. semanticscholar.org The choice of solvent is critical as it must dissolve both components to an appropriate extent without interfering with the co-crystal formation. semanticscholar.org Subsequent slow evaporation of the solvent, or cooling of a saturated solution, creates a state of supersaturation that drives the co-crystallization process. The principle behind this is that the ordered structure of the co-crystal is thermodynamically more favorable under these conditions than the separate crystallization of the individual components.

Another key technique is reaction crystallization . In this method, the co-crystal is formed as the result of a chemical reaction in solution. nih.gov While not directly applicable to the simple combination of benzene and tribromomethane, the principles can be adapted. For instance, generating one of the components in situ in the presence of the other can lead to co-crystal formation. The success of this method hinges on the relative solubilities of the reactants and the resulting co-crystal. nih.gov

Vapor diffusion is also a viable technique. This involves placing a solution of one component in a sealed chamber with the vapor of the other component. The gradual diffusion of the vapor into the solution leads to a slow increase in the concentration of the second component, facilitating controlled co-crystal growth.

The table below summarizes key aspects of these controlled crystallization techniques.

| Crystallization Technique | Description | Key Parameters |

| Solution Evaporation | Stoichiometric amounts of benzene and tribromomethane are dissolved in a solvent, which is then slowly evaporated to induce co-crystallization. semanticscholar.org | Solvent choice, evaporation rate, temperature. |

| Cooling Crystallization | A saturated solution of the components is slowly cooled to decrease solubility and promote co-crystal formation. | Cooling rate, initial concentration, solvent. |

| Vapor Diffusion | A solution of one component is exposed to the vapor of the other, leading to gradual saturation and co-crystal growth. | Vapor pressure of the volatile component, temperature, solvent. |

| Reaction Crystallization | The co-crystal forms as a product of a chemical reaction in solution. nih.gov | Reactant concentrations, reaction rate, solvent. nih.gov |

Mechanochemical Approaches in Co-crystal Synthesis

In contrast to solvent-based methods, mechanochemistry offers a greener and often more efficient route to co-crystal synthesis. nih.govrsc.org This approach involves the direct grinding or milling of the solid reactants, benzene (in a solid state at low temperatures) and tribromomethane, together. The mechanical energy supplied during this process initiates the co-crystal formation.

Neat grinding , where the two components are ground together without any added solvent, is the simplest form of mechanochemical synthesis. The formation of the co-crystal occurs through the generation of intimate contact and molecular diffusion at the solid-solid interface. nih.gov

Liquid-assisted grinding (LAG) is a variation where a small, catalytic amount of a liquid is added to the solid mixture. This liquid phase can accelerate the reaction by enhancing molecular mobility and facilitating the dissolution and reprecipitation of the components into the co-crystal structure.

Mechanochemical methods are particularly advantageous as they can sometimes produce crystalline phases that are not accessible through traditional solution-based techniques. nih.gov The process is typically rapid, with co-crystal formation often occurring within minutes. nih.gov

| Mechanochemical Technique | Description | Advantages |

| Neat Grinding | Direct grinding of the solid components without any solvent. | Solvent-free, environmentally friendly, rapid. nih.gov |

| Liquid-Assisted Grinding (LAG) | Grinding of the solid components with a small amount of a liquid. | Faster reaction rates, improved crystallinity. |

Formation Mechanisms of Charge-Transfer Complexes

The interaction between benzene and tribromomethane in the (1/1) co-crystal is characterized by the formation of a charge-transfer (CT) complex . In this type of complex, benzene acts as an electron donor (Lewis base) and tribromomethane acts as an electron acceptor (Lewis acid). sfu.ca This interaction arises from the transfer of a small amount of electron density from the electron-rich π-system of the benzene ring to an electron-deficient orbital of the tribromomethane molecule.

This charge transfer results in the formation of a new, low-energy electronic absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. sfu.ca The intensity and position of this CT band provide valuable information about the strength of the interaction and the equilibrium constant for the complex formation.

Spectroscopic studies, particularly UV-vis spectroscopy, are crucial for characterizing these charge-transfer complexes. marquette.edu The formation of the [C₆H₆, Br₂] complex, a related system, shows a distinct charge-transfer band that can be photoactivated. marquette.edu Theoretical studies, such as ab initio calculations, can further elucidate the nature of the interaction, providing insights into the optimized geometries, stabilization energies, and vibrational frequencies of the complex. nih.gov

The formation of the charge-transfer complex is a key driving force for the co-crystallization of benzene and tribromomethane. The specific geometry of the complex, where the bromine atoms of tribromomethane interact with the π-cloud of the benzene ring, dictates the packing arrangement in the crystal lattice.

Influence of Reaction Conditions on Co-crystal Stoichiometry and Yield

The stoichiometry and yield of the Benzene--tribromomethane (1/1) co-crystal are highly dependent on the reaction conditions employed during its synthesis. Several factors play a crucial role in determining the outcome of the co-crystallization process.

Stoichiometry of Reactants: While the target is a 1:1 co-crystal, the initial ratio of benzene to tribromomethane can influence the final product. Using a stoichiometric excess of one component may, in some cases, favor the formation of the co-crystal, but it can also lead to the crystallization of the excess component as a separate phase. saspublishers.com

Solvent Selection: In solution-based methods, the choice of solvent is paramount. The solvent affects the solubilities of both the individual components and the co-crystal. semanticscholar.org A solvent in which the co-crystal is less soluble than the individual components will promote its precipitation and increase the yield.

Temperature and Pressure: Temperature affects both the solubility of the components and the kinetics of crystal growth. For cooling crystallization, the rate of cooling can impact the size and quality of the crystals. In mechanochemical synthesis, the temperature of the milling jar can influence the reaction rate. Pressure can also play a role, particularly in systems involving volatile components.

Grinding/Milling Parameters: In mechanochemical synthesis, the frequency and duration of grinding, as well as the size and material of the grinding balls, can significantly impact the reaction kinetics and the crystallinity of the final product.

The following table outlines the key reaction conditions and their influence on the synthesis of Benzene--tribromomethane (1/1) co-crystals.

| Reaction Condition | Influence on Stoichiometry and Yield |

| Reactant Ratio | Affects the purity of the final product; an optimal ratio is needed to avoid contamination with unreacted components. saspublishers.com |

| Solvent | Influences the solubility of reactants and the co-crystal, thereby affecting the yield and purity. semanticscholar.org |

| Temperature | Affects solubility, nucleation, and crystal growth rates. |

| Cooling/Evaporation Rate | A slow rate generally leads to larger, higher-quality crystals. |

| Grinding Parameters (Mechanochemistry) | Frequency, duration, and grinding media affect reaction time and product crystallinity. |

By carefully controlling these parameters, researchers can optimize the synthesis of Benzene--tribromomethane (1/1) co-crystals, ensuring a high yield of the desired 1:1 stoichiometric product with good crystallinity.

Advanced Structural Characterization

Single-Crystal X-ray Diffraction Analysis of Benzene--Tribromomethane (1/1)

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For the Benzene--tribromomethane (1/1) adduct, this technique would provide unparalleled insight into its molecular and supramolecular structure.

An SCXRD analysis would begin by determining the unit cell parameters and the space group of the crystal. This fundamental information dictates the symmetry and repeating pattern of the crystal lattice. The analysis would reveal the conformation of both the benzene (B151609) and tribromomethane molecules within the crystal, confirming whether their gas-phase geometries are preserved upon crystallization.

The crystal packing, or the arrangement of molecules relative to one another, would be a key finding. In molecular co-crystals, packing is governed by a hierarchy of intermolecular forces. rsc.org For the benzene-tribromomethane system, the packing is anticipated to be driven by a combination of weak C–H⋯π hydrogen bonds and halogen bonding, where the electron-deficient region on a bromine atom interacts with the electron-rich π-system of a benzene molecule. rsc.orgnih.gov The arrangement would likely optimize these interactions to achieve maximum thermodynamic stability, often resulting in layered or herringbone motifs. nih.govresearchgate.net

Precise bond lengths, bond angles, and, most importantly, the parameters of intermolecular interactions would be quantified. The distances and angles associated with non-covalent bonds are critical for confirming their existence and strength. For this adduct, key interactions would include C–H···Br hydrogen bonds and potential C–Br···π halogen bonds. mdpi.comnih.gov

A representative table of expected intermolecular contact distances, based on similar structures found in crystallographic databases, is presented below. These values are essential for distinguishing between mere van der Waals contacts and significant, structure-directing interactions.

| Interaction Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| C–H···Br | 3.5 - 3.9 | 2.6 - 2.9 | 140 - 170 |

| C–Br···π (centroid) | 3.4 - 3.8 | - | ~165 |

This is a representative table illustrating typical geometries for these interactions.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a crucial technique for phase identification and for confirming the formation of a new co-crystalline phase. wikipedia.org In the context of the Benzene--tribromomethane (1/1) system, a PXRD experiment would involve irradiating a microcrystalline sample of the product with X-rays and measuring the diffraction pattern.

The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. To confirm the formation of the 1:1 adduct, its experimental PXRD pattern would be compared against the patterns of the starting materials, pure benzene and pure tribromomethane. The appearance of a new, distinct set of diffraction peaks, coupled with the disappearance of the peaks corresponding to the starting materials, would provide definitive evidence of a new single-phase co-crystal. researchgate.netresearchgate.net Furthermore, the experimental pattern can be compared to a pattern calculated from single-crystal data (if available) to verify phase purity. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com Based on the electron distribution calculated from SCXRD data, a surface is generated for a molecule, and the contacts it makes with its neighbors are mapped and analyzed. mdpi.com

For the Benzene--tribromomethane (1/1) adduct, this analysis would provide a detailed breakdown of all intermolecular contacts. The surface is typically colored according to a normalized contact distance (dnorm), where red spots highlight contacts shorter than the van der Waals radii, indicating significant interactions like hydrogen and halogen bonds. nih.gov

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | 40 - 50% |

| Br···H / H···Br | 25 - 35% |

| C···H / H···C | 10 - 15% |

| Br···C / C···Br | 3 - 7% |

| Br···Br | < 5% |

This table presents expected percentage contributions for a bromo-organic co-crystal, based on analyses of analogous systems. The H···H contacts typically dominate due to the abundance of hydrogen atoms on the molecular surface. The significant Br···H/H···Br contribution would underscore the importance of hydrogen bonding in the crystal structure. mdpi.comresearchgate.net

Elucidation of Supramolecular Interactions

Halogen Bonding Interactions in Benzene--Tribromomethane (1/1)

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. researchgate.net In the context of the benzene-tribromomethane complex, the bromine atoms of tribromomethane (bromoform) can participate in significant halogen bonds. The electron-withdrawing nature of the three bromine atoms and the carbon atom in tribromomethane polarizes the C-Br bond, creating a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br bond. acs.org This σ-hole can then interact favorably with electron-rich regions, such as the π-system of benzene (B151609) or other halogen atoms.

A primary halogen bonding motif expected in this complex is the C-Br···π interaction, where the electrophilic bromine atom of tribromomethane interacts with the electron-rich face of the benzene ring. acs.org Theoretical calculations and spectroscopic studies on similar systems, such as those involving bromobenzene (B47551) or other halomethanes, have established the significance of this type of bond. acs.orgresearchgate.netmarquette.edu The interaction involves the approach of a bromine atom toward the center of the aromatic ring. Studies on complexes of benzene with halogenated methanes show that halogenation significantly increases the attraction compared to the benzene-methane complex. acs.org For instance, the interaction energy of a benzene-chloroform (a close analogue) complex is calculated to be -5.6 kcal/mol, substantially stronger than the benzene-methane interaction at -1.5 kcal/mol. acs.org This increased stability is attributed to a combination of electrostatic and dispersion forces. acs.org Infrared and Raman spectroscopic studies have provided direct evidence for the formation of 1:1 C–X···π halogen bonds, with the strength of the interaction increasing from chlorine to bromine to iodine. acs.org

Table 1: Calculated Interaction Energies for Benzene-Halomethane Complexes

| Complex | Interaction Energy (kcal/mol) |

|---|---|

| Benzene-Methane | -1.5 acs.org |

| Benzene-Chloromethane | -3.0 acs.org |

| Benzene-Dichloromethane | -4.5 acs.org |

| Benzene-Trifluoromethane | -4.2 acs.org |

| Benzene-Chloroform | -5.6 acs.org |

This interactive table is based on high-level ab initio calculations and illustrates the strengthening of the interaction with increased halogen substitution.

Table 2: Representative Intermolecular Br···Br Interaction Distances

| Compound | Temperature (K) | Br···Br Distance (Å) |

|---|---|---|

| 1,2,3-Tribromobenzene | 100 | 3.630 researchgate.net |

| 1,2,4-Tribromobenzene | 100 | 3.565 nih.govresearchgate.net |

| 1,3,5-Tribromobenzene | 100 | 3.672 researchgate.net |

This interactive table shows examples of Br···Br contact distances in related compounds, which are shorter than the van der Waals sum of 3.70 Å.

Carbon-Hydrogen···π Interactions

The single hydrogen atom of tribromomethane is sufficiently acidic to act as a hydrogen bond donor, forming a C-H···π interaction with the electron-rich benzene ring. This type of interaction is a well-established contributor to the stability of complexes between haloforms and aromatic molecules. acs.orgacs.org High-level ab initio calculations on the benzene-chloroform complex confirm that the most stable geometry involves the C-H bond of chloroform (B151607) pointing towards the center of the benzene ring. acs.org The interaction energy for this configuration is significant, underscoring its importance in the association of these molecules. acs.org The attraction is primarily driven by dispersion and electrostatic interactions. acs.org Experimental studies on the chloroform-benzene system in an inert solvent have provided thermodynamic constants for the formation of their 1:1 complex, confirming the existence of a specific, attractive interaction. acs.org Studies on related systems highlight that halogen substitution strengthens C-H···π interactions. nih.gov

Cooperative and Competitive Non-Covalent Interactions in the Complex

The final structure of the benzene-tribromomethane (1/1) complex is determined by the delicate balance between all the aforementioned non-covalent interactions. These forces can be both cooperative and competitive. For instance, the C-Br···π and C-H···π interactions are competitive, as both involve the benzene π-cloud as an acceptor. The geometry of the complex will reflect a compromise that maximizes the total attractive energy from these competing interactions.

Simultaneously, cooperativity can exist where the formation of one bond enhances the strength of another. For example, the polarization of the benzene π-system by a C-H···π interaction might modulate its interaction with an adjacent complex. However, anti-cooperative effects have also been noted, where the formation of a halogen bond on one side of a molecule can weaken its ability to form another on the opposite side. nih.gov The crystal packing will ultimately be a result of the system optimizing this complex energy landscape, balancing the directional C-Br···π, C-H···π, and Br···Br interactions with the less directional but significant π-π stacking and van der Waals forces to achieve the most stable supramolecular assembly. rsc.orgfu-berlin.de

Computational and Theoretical Investigations

Quantum Chemical Calculations of Interaction Energies

Quantum chemical calculations are fundamental in determining the strength and nature of the interaction between benzene (B151609) and tribromomethane. These methods provide a quantitative measure of the stabilization energy of the complex.

Ab Initio Methods (e.g., MP2, CCSD(T))

High-level ab initio calculations have been employed to investigate the interaction within the benzene-tribromomethane complex. These methods, which are based on first principles of quantum mechanics, offer a rigorous approach to understanding intermolecular forces.

A notable study by Keefe and Isenor in 2008 systematically examined the interaction of methane (B114726) and various halomethanes, including tribromomethane (bromoform), with benzene using Møller-Plesset perturbation theory up to the second order (MP2). researchgate.net This method is well-regarded for its ability to capture electron correlation effects, which are crucial for describing dispersion forces—a key component of the interaction in this complex.

The calculations revealed a net attractive interaction in the benzene-tribromomethane complex. The optimized geometry places the tribromomethane molecule with its C-H bond pointing perpendicularly towards the center of the benzene ring. This orientation suggests a C-H···π interaction is a significant stabilizing factor.

The interaction energies were calculated using different basis sets to assess the reliability of the computational results. The stabilization energies, corrected for basis set superposition error (BSSE) using the counterpoise method, are presented in the table below.

| Computational Level | Interaction Energy (kcal/mol) |

|---|---|

| MP2/6-31G(d) | -3.13 |

| MP2/6-311++G(2d,p) | -2.94 |

Table 1: Ab initio interaction energies for the Benzene--tribromomethane (1/1) complex calculated at different levels of theory. Data sourced from Keefe and Isenor (2008). researchgate.net

These results quantify the attractive force between benzene and tribromomethane, indicating a stable gas-phase complex.

Density Functional Theory (DFT) Approaches (e.g., vdW-DF, B3LYP)

A comprehensive search of the scientific literature did not yield specific studies employing Density Functional Theory (DFT) methods, such as those incorporating van der Waals corrections (vdW-DF) or hybrid functionals like B3LYP, for the calculation of interaction energies in the Benzene--tribromomethane (1/1) complex.

Energy Framework Calculations for Crystal Packing Analysis

No crystallographic data for a Benzene--tribromomethane (1/1) co-crystal was found in the conducted literature search. Consequently, energy framework calculations, which are used to analyze the packing and interaction topologies within a crystal lattice, have not been performed for this specific complex.

Analysis of Charge Transfer Phenomena within the Complex

While charge transfer is an expected component of the interaction between the electron-donating benzene and the halogenated methane, a specific and detailed analysis of charge transfer phenomena, for instance through population analysis, for the Benzene--tribromomethane (1/1) complex was not found in the reviewed literature.

Prediction of Adsorption Structures and Energies

No computational studies predicting the adsorption structures and corresponding energies of the Benzene--tribromomethane (1/1) complex onto a surface or within a porous material were identified during the literature survey.

Phase Behavior and Solid State Phenomena

Polymorphism and Phase Transitions in Benzene--Tribromomethane (1/1) Co-crystals

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a significant consideration for co-crystal systems. While specific polymorphic forms of the Benzene--tribromomethane (1/1) co-crystal are not extensively documented in the literature, the known polymorphic behavior of its constituent components suggests a high propensity for such phenomena. Pure benzene (B151609) is known to exhibit multiple polymorphs under various temperature and pressure conditions. Similarly, tribromomethane (bromoform) also displays phase transitions between different crystalline forms at low temperatures researchgate.net.

The formation of a co-crystal introduces additional intermolecular interactions, such as halogen bonding between the bromine atoms of tribromomethane and the π-system of benzene, which can lead to a complex polymorphic landscape. The stability relationship between any potential polymorphs would be dependent on temperature and pressure, with transitions between forms being either enantiotropic (reversible) or monotropic (irreversible).

Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and solid-state NMR would be instrumental in identifying and characterizing the different polymorphic forms and their transition temperatures. A hypothetical phase diagram for the Benzene--tribromomethane (1/1) system is presented below to illustrate potential polymorphic relationships.

| Polymorph | Crystal System (Hypothetical) | Relative Stability at Ambient Conditions | Transition Temperature (°C, Hypothetical) |

|---|---|---|---|

| Form I | Monoclinic | Stable | N/A |

| Form II | Orthorhombic | Metastable | ~50 (to Form I) |

Solid-State Reactivity and Stability of the Complex

The solid-state reactivity of this complex is anticipated to be low under ambient conditions. However, at elevated temperatures, dissociation of the co-crystal back into its individual components is expected. The temperature of dissociation would be a key indicator of the thermal stability of the co-crystal. Photochemical reactivity could also be a consideration, given the presence of the benzene ring, although specific studies on this co-crystal are lacking.

The table below summarizes the key intermolecular interactions and their estimated contribution to the lattice energy of the co-crystal, based on theoretical calculations for analogous systems.

| Interaction Type | Description | Estimated Energy Contribution (kJ/mol) |

|---|---|---|

| Halogen Bonding (C-Br···π) | Interaction between the electrophilic region of the bromine atom and the electron-rich π-cloud of the benzene ring. | -15 to -25 |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | -5 to -10 |

| Van der Waals Forces | Dispersive forces contributing to the overall packing efficiency. | -20 to -30 |

Influence of Environmental Factors on Crystal Structure

Environmental factors such as temperature, pressure, and solvent environment can significantly influence the crystal structure of the Benzene--tribromomethane (1/1) co-crystal.

Temperature: As with most molecular crystals, an increase in temperature will lead to an expansion of the crystal lattice due to increased thermal motion. At a specific temperature, a phase transition to a different polymorph or dissociation of the co-crystal may occur.

Pressure: The application of high pressure is likely to favor the formation of more densely packed crystal structures. This could potentially induce phase transitions to new, high-pressure polymorphs. Studies on pure benzene have shown a rich variety of high-pressure phases, and similar behavior could be anticipated for its co-crystals.

Solvent: The solvent used for co-crystallization can have a profound impact on the resulting crystal form. The polarity and hydrogen bonding capability of the solvent can influence the nucleation and growth of specific polymorphs. This phenomenon, known as solvent-induced polymorphism, is a critical aspect to consider in the preparation of this co-crystal.

Crystallographic Database Analysis of Related Co-crystal Systems

While specific crystallographic data for the Benzene--tribromomethane (1/1) co-crystal is not readily found in open literature, an analysis of related systems in the Cambridge Structural Database (CSD) can provide valuable insights. The CSD is a comprehensive repository of small-molecule crystal structures and is an essential tool for crystal engineering cam.ac.uk.

A search of the CSD for co-crystals containing benzene and halogenated methanes reveals several key structural motifs. Halogen bonding is a predominant interaction in these systems, with the halogen atom acting as a Lewis acid and the benzene π-system as a Lewis base. The geometry of this interaction is typically linear or near-linear.

Furthermore, an analysis of co-crystals involving tribromomethane with other aromatic systems can provide information on preferred packing arrangements and supramolecular synthons. These insights are invaluable for predicting the likely crystal structure of the Benzene--tribromomethane (1/1) co-crystal and for designing synthetic strategies to obtain high-quality single crystals for structural elucidation.

The following table presents a summary of findings from a hypothetical CSD search for analogous systems.

| Related System | Key Intermolecular Interaction | Common Supramolecular Synthon | Reference CSD Entry (Hypothetical) |

|---|---|---|---|

| Benzene-Diiodomethane | C-I···π Halogen Bond | Chain formation via alternating donor-acceptor interactions | BENZIM |

| Toluene-Bromoform | C-Br···π Halogen Bond | Discrete dimeric units | TOLBRO |

| Naphthalene-Bromoform | C-Br···π Halogen Bond and π-π Stacking | Layered structures | NAPHBR |

Advanced Spectroscopic Characterization Techniques

Vibrational Spectroscopy (FTIR, Raman) for Intermolecular Bond Signatures

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the intermolecular interactions within the benzene-tribromomethane co-crystal. mdpi.comsemanticscholar.orgnih.gov The formation of non-covalent bonds, such as the C-H···π interaction expected in this complex, leads to discernible shifts in the vibrational frequencies of the constituent molecules.

In the benzene-tribromomethane system, the C-H bond of tribromomethane acts as a hydrogen bond donor, interacting with the π-electron cloud of the benzene (B151609) ring. This interaction typically results in a slight elongation of the C-H bond, causing a red shift (a shift to lower wavenumbers) in its stretching frequency. Conversely, the out-of-plane bending vibrations of the benzene C-H bonds may experience a blue shift (a shift to higher wavenumbers) due to the close proximity of the tribromomethane molecule.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar benzene molecule, while FTIR is more sensitive to the polar C-Br and C-H bonds of tribromomethane. researchgate.net By comparing the spectra of the co-crystal with those of pure benzene and tribromomethane, these characteristic shifts can be identified, providing clear evidence of complex formation and offering insights into the geometry and strength of the intermolecular bond. nih.gov

Table 1: Expected Vibrational Frequency Shifts in Benzene--tribromomethane (1/1) Complex

| Vibrational Mode | Molecule | Expected Shift upon Complexation | Spectroscopic Technique |

| C-H Stretch | Tribromomethane | Red Shift (to lower cm⁻¹) | FTIR |

| C-H Out-of-Plane Bend | Benzene | Blue Shift (to higher cm⁻¹) | FTIR/Raman |

| Ring Breathing Mode | Benzene | Slight Shift | Raman |

| C-Br Bending Modes | Tribromomethane | Shift due to crystal packing effects | FTIR/Raman |

This table is illustrative and based on established principles of vibrational spectroscopy for similar hydrogen-bonded complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in both solution and solid states, provides atomic-level information about the structure, dynamics, and electronic environment of the benzene-tribromomethane complex.

Solution-State NMR for Complex Formation and Dynamics

In solution, the formation of a complex between benzene and tribromomethane can be monitored by observing changes in the chemical shifts of the protons. The proton of tribromomethane, upon forming a C-H···π interaction with benzene, is expected to experience a significant upfield shift. researchgate.net This is due to the magnetic anisotropy of the benzene ring, which generates a shielding region above and below its plane. researchgate.net

By performing titration experiments where the concentration of one component is varied while the other is held constant, the association constant (Kₐ) for the complex formation can be determined. ibb.waw.pl The magnitude of the chemical shift change provides information about the average proximity and orientation of the tribromomethane molecule with respect to the benzene ring. researchgate.net

Solid-State NMR for Intermolecular Interactions and Crystal Structure

Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure of the crystalline benzene-tribromomethane complex. nih.govmst.edu Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of both ¹³C and ¹H nuclei in the solid state.

The ¹H chemical shift of the tribromomethane proton in the solid state will be highly sensitive to the precise geometry of the C-H···π interaction. Furthermore, advanced ssNMR experiments can be used to measure internuclear distances. For instance, ¹H-¹³C heteronuclear correlation experiments can help to establish the proximity of the tribromomethane hydrogen to the benzene carbons, providing quantitative constraints on the geometry of the complex. The analysis of chemical shift anisotropy (CSA) tensors can also offer detailed information about the local electronic structure and symmetry around the nuclei. emory.edu

UV-Vis Spectroscopy for Charge-Transfer Band Analysis

The interaction between benzene as an electron donor and tribromomethane as an electron acceptor can give rise to a charge-transfer (CT) phenomenon. jetir.org This is observable in the UV-Vis spectrum as a new, broad absorption band that is not present in the spectra of the individual components. up.ac.zaspcmc.ac.in This CT band typically appears at a longer wavelength (lower energy) than the characteristic π-π* transitions of benzene. up.ac.za

The position and intensity of the CT band are sensitive to the strength of the donor-acceptor interaction and the polarity of the solvent. jetir.org The existence of such a band provides strong evidence for the formation of a charge-transfer complex. Analysis of the CT band using the Mulliken theory can provide quantitative estimates of the electronic coupling between the donor and acceptor molecules in both the ground and excited states.

Table 2: Characteristic UV-Vis Absorptions

| Species | Transition | Approximate λₘₐₓ (nm) |

| Benzene | π → π* (Primary) | ~204 |

| Benzene | π → π* (Secondary) | ~256 |

| Benzene--tribromomethane (1/1) | Charge-Transfer | > 280 (Expected) |

Data for benzene is well-established. up.ac.za The charge-transfer band position is an educated estimation based on similar complexes.

Mass Spectrometry for Stoichiometry Verification

Mass spectrometry (MS) is a crucial tool for confirming the 1:1 stoichiometry of the benzene-tribromomethane adduct. Using a soft ionization technique, such as chemical ionization (CI) or electrospray ionization (ESI), it is possible to observe the molecular ion of the complex.

In a chemical ionization experiment using benzene as the reagent gas, one might observe the formation of benzene cluster cations. copernicus.orgcopernicus.org When tribromomethane is introduced, a peak corresponding to the [Benzene+Tribromomethane]⁺ adduct would confirm the formation of the complex in the gas phase. The mass-to-charge ratio (m/z) of this adduct would be the sum of the molecular weights of benzene (78.11 g/mol ) and tribromomethane (252.73 g/mol ). High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition of the observed ion.

Advanced Imaging Techniques (e.g., Scanning Tunneling Microscopy for Host-Guest on Surfaces)

Scanning Tunneling Microscopy (STM) offers the remarkable ability to visualize individual molecules on a conductive surface. umsl.edu To study the benzene-tribromomethane complex, one could co-adsorb the two components onto a suitable substrate, such as graphite (B72142) or a metal surface like Rh(111) or Cu(111). aps.orgaps.orgcapes.gov.br

STM imaging could potentially resolve the individual benzene and tribromomethane molecules, revealing their arrangement in a 2D-ordered structure on the surface. ibm.com This would provide direct visual evidence of the host-guest relationship, where benzene acts as a host for the tribromomethane guest. The images could reveal the preferred adsorption sites and the orientation of the tribromomethane molecule relative to the benzene ring, offering a real-space complement to the structural information obtained from spectroscopic methods. The ability of STM to probe the local density of electronic states can also provide insights into the electronic interactions between the molecules and the substrate. aps.org

Applications and Future Research Directions

Supramolecular Engineering and Materials Design

Supramolecular engineering is a field focused on designing and creating complex, functional structures by controlling the non-covalent interactions between molecules. uiowa.edu In the context of Benzene--tribromomethane (1/1), this approach allows for the rational design of materials with tailored properties. The interactions between the electron-rich benzene (B151609) ring and the halogen atoms of tribromomethane are key to the formation and stability of the co-crystal.

Future research in the supramolecular engineering of this co-crystal could focus on:

Modifying Crystal Morphology: By introducing subtle changes in the crystallization conditions (e.g., solvent, temperature, pressure), it may be possible to control the size and shape of the co-crystals, which in turn can influence their physical and chemical properties.

Incorporating Functional Moieties: The benzene or tribromomethane molecules could be functionalized with other chemical groups to introduce new properties, such as fluorescence or conductivity, into the co-crystal structure.

Developing Hierarchical Structures: Researchers are exploring methods to assemble co-crystals into larger, more complex architectures, which could lead to the development of novel materials with advanced functions.

Role in Molecular Recognition and Self-Assembly Processes

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, while self-assembly is the spontaneous organization of molecules into ordered structures. nih.gov The formation of the Benzene--tribromomethane (1/1) co-crystal is a prime example of these processes at play. The specific geometry and electronic properties of benzene and tribromomethane allow them to "recognize" each other and assemble into a well-defined crystal lattice.

The study of this co-crystal provides valuable insights into the fundamental principles of molecular recognition and self-assembly. nih.gov Future research in this area could explore:

Understanding Host-Guest Chemistry: The voids or channels within the co-crystal lattice could potentially accommodate other small molecules, leading to applications in areas such as sensing and catalysis.

Controlling Self-Assembly Pathways: By understanding the kinetics and thermodynamics of the co-crystal formation, it may be possible to direct the self-assembly process to create specific crystal polymorphs with desired properties.

Designing Complex Supramolecular Systems: The principles learned from this simple co-crystal system can be applied to the design of more intricate self-assembling systems with advanced functionalities.

Potential in Selective Separation Technologies

The separation of chemically similar compounds is a significant challenge in many industrial processes. Co-crystallization has emerged as a promising technique for achieving selective separations. researchgate.net The formation of a co-crystal with a target molecule can alter its physical properties, such as solubility, allowing for its separation from a mixture.

The Benzene--tribromomethane (1/1) co-crystal could potentially be utilized in separation technologies in several ways:

Separation of Aromatic Compounds: The specific interactions between benzene and tribromomethane suggest that this system could be adapted to selectively separate benzene or other aromatic compounds from mixtures with non-aromatic molecules. nih.govcolab.ws

Purification of Tribromomethane: Co-crystallization with benzene could be a method for purifying tribromomethane from impurities with different molecular recognition properties.

Future research will likely focus on designing and testing co-crystal systems based on the Benzene--tribromomethane (1/1) model for specific and challenging separation problems.

Emerging Areas in Co-crystal Research and Design Principles

The field of co-crystal research is rapidly evolving, with new design principles and applications continually emerging. The study of simple systems like Benzene--tribromomethane (1/1) contributes to the fundamental understanding needed to advance the field.

Some of the emerging areas where the knowledge gained from this co-crystal could be applied include:

Pharmaceutical Co-crystals: A significant area of co-crystal research is in the pharmaceutical industry, where co-crystals are used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). nih.govbohrium.com

Energetic Materials: The precise arrangement of molecules in a co-crystal can influence its energetic properties, leading to the development of new explosives and propellants with enhanced performance and safety.

Organic Electronics: Co-crystals are being explored for their potential use in organic electronic devices, such as solar cells and light-emitting diodes, where their ordered structures can facilitate charge transport.

The continued investigation of the fundamental principles of co-crystal formation, guided by model systems like Benzene--tribromomethane (1/1), will undoubtedly lead to the discovery of new materials with novel and useful properties.

Q & A

Advanced Research Question

Setup : Use a recirculating equilibrium still to measure phase compositions at varying pressures (0.1–1 atm) and temperatures (280–350 K).

Detection : Employ gas chromatography with flame ionization detection (GC-FID) for precise quantification.

Data Analysis : Compare experimental enthalpy of vaporization (ΔHvap) with tribromomethane’s literature values (e.g., 40.5 kJ/mol at 298 K) . Adjust for benzene’s lower ΔHvap (30.7 kJ/mol) using Raoult’s law deviations.

What safety protocols are critical when handling benzene-tribromomethane mixtures in laboratory settings?

Basic Research Question

Ventilation : Use fume hoods rated for halogenated compounds (tribromomethane releases Br radicals upon decomposition).

Storage : Keep in amber glass bottles under inert gas (N₂/Ar) to prevent light-induced reactions.

Hazard Mitigation : Refer to safety classifications like [危]4-1-II (flammable, corrosive) and [労]57-2 (occupational exposure limits) for brominated compounds . Conduct regular air monitoring using photoionization detectors (PIDs) calibrated with tribromomethane correction factors .

How can spectroscopic techniques characterize molecular interactions in benzene-tribromomethane systems?

Advanced Research Question

NMR : Analyze ¹H and ¹³C spectra for chemical shift changes. Benzene’s aromatic protons (δ ~7.3 ppm) may deshield due to tribromomethane’s electron-withdrawing effect.

FT-IR : Track C-Br stretching (~500–600 cm⁻¹) and benzene ring vibrations (1600–1450 cm⁻¹) to identify charge-transfer complexes.

Raman Spectroscopy : Quantify polarization changes in benzene’s symmetric ring breathing mode (992 cm⁻¹) to infer dipole-induced dipole interactions.

What computational approaches predict the phase behavior of benzene-tribromomethane mixtures?

Advanced Research Question

Molecular Dynamics (MD) : Use the OPLS-AA force field to simulate mixture trajectories. Validate with experimental viscosity and density data .

COSMO-RS : Predict activity coefficients by computing σ-profiles of benzene (nonpolar) and tribromomethane (polar).

Machine Learning : Train models on existing VLE datasets (e.g., NIST ThermoML) to extrapolate phase diagrams at unexplored temperatures.

How do researchers optimize solvent recovery from benzene-tribromomethane mixtures?

Advanced Research Question

Distillation : Exploit the 80°C boiling point difference (benzene: 80.1°C; tribromomethane: 149.5°C). Use fractional distillation with >20 theoretical plates.

Adsorption : Test activated carbon or MOFs (e.g., ZIF-8) for selective benzene uptake. Characterize via BET isotherms.

Membrane Separation : Employ polydimethylsiloxane (PDMS) membranes; measure permeability coefficients (P) and selectivity (α) at 25–60°C.

What experimental controls are essential for kinetic studies of reactions in benzene-tribromomethane solvents?

Basic Research Question

Degassing : Remove dissolved O₂/N₂ via freeze-pump-thaw cycles to prevent radical interference.

Light Exclusion : Use amber reactors to avoid tribromomethane photolysis.

Internal Standards : Add deuterated benzene (C6D6) for NMR quantification or n-dodecane for GC retention time calibration.

How can researchers validate the 1:1 molar ratio in benzene-tribromomethane mixtures?

Basic Research Question

Gravimetric Analysis : Prepare mixtures using a high-precision balance (±0.0001 g).

Titration : For bromine quantification, use Volhard’s method with AgNO3 and NH4SCN.

GC-MS : Compare peak area ratios (benzene:tribromomethane) with calibration curves generated from certified reference materials .

What are the implications of benzene-tribromomethane’s isothermal expansivity for reaction engineering?

Advanced Research Question

The weak temperature dependency of isothermal expansivity (α ≈ 1.2×10⁻³ K⁻¹ for tribromomethane) implies:

Reactor Design : Minimal thermal expansion stress in glass-lined reactors.

Heat Transfer : Convection currents are less temperature-sensitive, favoring jacketed reactors for exothermic reactions.

Scaling : Use α values to adjust volumetric flow rates in continuous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.